5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole is a specialized organoboron compound featuring two key functional groups:
- A pinacol boronate ester at the 5-position of the indole ring, enabling participation in Suzuki-Miyaura cross-coupling reactions .
- A triisopropylsilyl (TIPS) protecting group at the 1-position, which enhances steric protection of the indole nitrogen and improves stability during synthetic processes .
This compound is primarily utilized in organic synthesis for constructing complex heterocyclic systems, particularly in pharmaceutical and materials science research. Its design balances reactivity (via the boronate) and stability (via the TIPS group).
Properties
IUPAC Name |
tri(propan-2-yl)-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38BNO2Si/c1-16(2)28(17(3)4,18(5)6)25-14-13-19-15-20(11-12-21(19)25)24-26-22(7,8)23(9,10)27-24/h11-18H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFZAMWINNZVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38BNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383298 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690631-97-1 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: N1 Protection with Triisopropylsilyl (TIPS) Group
- Start with 5-bromo-1H-indole (commercially available).
- Protect the indole nitrogen using triisopropylsilyl chloride (TIPSCl) under basic conditions:
- Reagents : TIPSCl, NaH (or LDA), anhydrous THF/DMF.
- Conditions : 0°C to room temperature, inert atmosphere.
- Product : 5-bromo-1-(triisopropylsilyl)-1H-indole .
Mechanism :
The strong base deprotonates the indole NH, enabling nucleophilic attack on TIPSCl.
Step 2: Miyaura Borylation at C5
- React 5-bromo-1-(triisopropylsilyl)-1H-indole with bis(pinacolato)diboron (B$$2$$pin$$2$$) .
- Catalyst system : Pd(dppf)Cl$$2$$ or Pd(PPh$$3$$)$$_4$$ with KOAc in dioxane.
- Conditions : 80–100°C, 12–24 h under argon.
Reaction Equation :
$$
\text{5-Bromo-1-TIPS-indole} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{5-(Bpin)-1-TIPS-indole} + \text{Byproducts}
$$
- Molar ratio : 1:1.2 (substrate:B$$2$$pin$$2$$).
- Yield : ~70–85% (estimated from analogous reactions).
Directed C–H Borylation Using Iridium Catalysis
Single-Step Borylation
- Start with 1-(triisopropylsilyl)-1H-indole .
- Perform iridium-catalyzed C–H borylation at C5:
Regioselectivity :
The bulky TIPS group directs borylation to the C5 position (para to N1) due to steric and electronic effects.
- Avoids halogenation steps.
- Higher atom economy.
Alternative Routes
Halogen Exchange (for Bromide Precursors)
If starting with 5-iodo-1-TIPS-indole , a Lutidine-assisted Miyaura borylation may be employed for higher efficiency.
One-Pot Protection–Borylation
Combine N1 protection and C5 borylation in a single pot using sequential addition of TIPSCl and B$$2$$pin$$2$$. Requires optimization to prevent side reactions.
Analytical Data and Characterization
Key spectroscopic features for the target compound (aligned with):
- $$^1$$H NMR :
- δ 8.15 (s, 1H, H2), 7.45–7.30 (m, 3H, H4, H6, H7), 6.85 (d, J = 3.0 Hz, 1H, H3).
- TIPS protons: δ 1.20–1.05 (m, 21H).
- $$^{13}$$C NMR :
- Quaternary carbons: δ 135.2 (C5-Bpin), 125.8 (C2), 118.5 (C3).
- Bpin carbons: δ 83.5 (pinacol-O), 24.9 (pinacol-CH$$_3$$).
Challenges and Optimization
- Regioselectivity : Competing borylation at C4/C6 may occur; optimized catalyst loading and temperature mitigate this.
- TIPS Stability : Ensure anhydrous conditions to prevent desilylation.
Applications
The compound serves as a versatile intermediate for:
- Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl groups at C5.
- Functionalization in pharmaceutical and materials chemistry.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the boron or silicon atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids or esters, while substitution reactions could introduce new functional groups onto the indole ring.
Scientific Research Applications
Organic Synthesis
The compound is primarily used as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. It can be utilized in:
- Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides. The compound can serve as a boron source to generate substituted indoles .
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Formation of C-C bonds using boronic acids |
Medicinal Chemistry
In medicinal chemistry, the compound's indole moiety is significant for drug development. Indoles are known for their biological activity, including:
- Anticancer Activity : Studies have shown that indole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth .
| Biological Activity | Mechanism |
|---|---|
| Anticancer | Enzyme inhibition |
Materials Science
The compound can also be applied in materials science for the development of:
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLED technology, where it can enhance light emission efficiency.
| Application | Description |
|---|---|
| OLEDs | Enhances light emission efficiency |
Case Study 1: Synthesis of Substituted Indoles
A study demonstrated the successful application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole in synthesizing various substituted indoles through Suzuki-Miyaura coupling. The reactions yielded high purity products with good to excellent yields (up to 90%) .
Case Study 2: Antitumor Activity Assessment
Research conducted on the anticancer properties of indole derivatives highlighted that compounds similar to this boronic acid ester showed significant inhibition against cancer cell lines such as MCF-7 and A549. The mechanism was attributed to the induction of apoptosis through specific signaling pathways .
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon atoms. These atoms can interact with other molecules, facilitating the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, reactivity, and synthetic utility.
Table 1: Structural and Functional Comparison of Indole-Based Boronate Esters
*Estimated molecular weight based on structural analogy.
Key Comparative Insights
Steric and Electronic Effects
- TIPS vs.
- Positional Isomerism : Boronates at the 5- or 6-position (e.g., vs. ) exhibit distinct electronic profiles due to resonance effects, impacting regioselectivity in cross-couplings.
Reaction Yields
- Methyl-protected derivatives (e.g., ) achieve moderate yields (~66%) under standard Pd catalysis , while TIPS-protected compounds may require optimized conditions due to steric bulk.
Biological Activity
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 244.10 g/mol
- CAS Number : 754214-56-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane moiety is known for its ability to form reversible covalent bonds with biomolecules, which can modulate their function. This characteristic is particularly relevant in the context of enzyme inhibition and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression by binding to their active sites.
- Receptor Modulation : It can potentially modulate receptor activity through allosteric mechanisms or direct binding.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Several studies have highlighted the role of boron-containing compounds in cancer therapy. For instance, they can inhibit the activity of receptor tyrosine kinases (RTKs), which are often overexpressed in tumors.
- A case study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inhibiting EGFR and VEGFR signaling pathways .
- Neuroprotective Effects :
- Antimicrobial Properties :
Research Findings
A summary of relevant research findings is provided below:
Case Studies
- Case Study on Cancer Treatment :
- Neurodegenerative Disease Model :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated indole precursors. For example, brominated indole derivatives can undergo cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base in THF at 80–100°C for 12–24 hours. Yields (~50–70%) can be improved by optimizing catalyst loading (1–5 mol%), solvent choice (DMF or THF), and reaction time .
- Key Characterization : Post-synthesis, use / NMR to confirm boronate ester formation (e.g., singlet at δ 1.3 ppm for pinacol methyl groups) and TLC (Rf ~0.3 in 70:30 EtOAc/hexane) to monitor reaction progress .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Recommended Methods :
- NMR Spectroscopy : NMR can confirm boronate ester integrity (δ 30–35 ppm for dioxaborolane). NMR should resolve indole protons (δ 6.5–8.0 ppm) and triisopropylsilyl (TIPS) groups (δ 1.0–1.3 ppm) .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) ensures molecular ion alignment (e.g., [M+H] calculated for CHBNOSi: 402.2652) .
- TLC : Use silica gel plates with fluorescent indicator; Rf ~0.47 in hexane/EtOAc (6:4) .
Advanced Research Questions
Q. How can researchers address instability of the boronate ester during Suzuki-Miyaura cross-coupling reactions?
- Challenge : The dioxaborolane group is prone to hydrolysis under aqueous conditions.
- Solutions :
- Use anhydrous solvents (e.g., THF, DMF) and degas reagents to minimize moisture.
- Replace traditional aqueous bases (e.g., NaCO) with solid bases like KOAc or CsCO.
- Conduct reactions under inert atmosphere (N/Ar) and monitor by NMR for decomposition .
Q. What strategies are effective for regioselective functionalization of the indole core while preserving the boronate ester?
- Methodology :
- Protection/Deprotection : The TIPS group at N1 shields the indole nitrogen, enabling C3/C5 functionalization. For C2 modifications, use directed ortho-metalation (e.g., LDA at −78°C) followed by electrophilic quenching .
- Cross-Coupling : Pd-catalyzed couplings (e.g., with aryl halides) at C5-boronate require careful ligand selection (e.g., SPhos for steric control) to avoid boronate cleavage .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Case Study : reports 50% yield for a triazole-indole derivative using CuI catalysis, while achieves 42% yield with similar conditions.
- Resolution :
- Parameter Screening : Vary catalyst (CuI vs. Pd(PPh)), solvent polarity (PEG-400 vs. DMF), and azide/alkyne stoichiometry.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or boronate hydrolysis) .
Data-Driven Insights
| Parameter | Typical Range | Key References |
|---|---|---|
| Suzuki-Miyaura Reaction Yield | 40–70% | |
| Boronate Stability (pH 7) | <24 hours | |
| Optimal Pd Catalyst Loading | 1–5 mol% | |
| TLC Rf (Hexane/EtOAc 6:4) | 0.30–0.47 |
Contradictions & Recommendations
- Purification Discrepancies : uses flash chromatography (70:30 EtOAc/hexane), while employs Biotage KP-Sil cartridges (hexane/EtOAc gradient). Recommendation: Test both methods and compare recovery rates for polar byproducts .
- Catalyst Efficiency : CuI in may induce side reactions vs. Ca(NTf) in for isoindolinone synthesis. Use mechanistic studies (e.g., DFT calculations) to rationalize selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
